![molecular formula C20H25N5O4S B2874895 8-[4-(morpholine-4-sulfonyl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2180010-76-6](/img/structure/B2874895.png)
8-[4-(morpholine-4-sulfonyl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[4-(morpholine-4-sulfonyl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C20H25N5O4S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 8-[4-(morpholine-4-sulfonyl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a synthetic derivative that incorporates a morpholine sulfonyl group and a triazole moiety, which are known for their biological activities. This compound's structure suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds featuring morpholine and triazole moieties. For instance, derivatives of morpholine have been shown to exhibit significant antibacterial activity against various pathogens. A study evaluating 1-benzhydryl-sulfonyl derivatives demonstrated that certain compounds exhibited potent antimicrobial effects against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . The presence of the morpholine sulfonyl group in these compounds is believed to enhance their interaction with microbial targets.
Anticancer Activity
The anticancer potential of Mannich bases, which include compounds similar in structure to the target compound, has been extensively documented. These compounds have shown efficacy against various cancer cell lines, including cervical (HeLa), liver (HepG2), and lung (A549) cancer cells . The structural diversity provided by the incorporation of morpholine and triazole groups could contribute to their cytotoxic effects, potentially leading to the development of novel anticancer agents.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, triazole derivatives are known to inhibit enzymes involved in cell proliferation and survival pathways . Additionally, the morpholine sulfonyl group may enhance solubility and bioavailability, facilitating better pharmacokinetic profiles.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications on the benzoyl and triazole rings can significantly influence the potency and selectivity of these compounds against various biological targets .
Modification | Effect on Activity |
---|---|
Substitution on benzoyl ring | Enhances antibacterial activity |
Variations in triazole structure | Alters anticancer efficacy |
Morpholine sulfonyl group presence | Increases solubility and bioavailability |
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of morpholine-containing compounds:
- Antimicrobial Efficacy : A series of morpholine derivatives were tested against common bacterial pathogens, revealing significant inhibition at low micromolar concentrations.
- Cytotoxicity Assays : Compounds similar to this compound demonstrated cytotoxic effects on human cancer cell lines with IC50 values comparable to established chemotherapeutics .
- Enzyme Inhibition Studies : The potential for these compounds to act as enzyme inhibitors was evaluated through molecular docking studies, suggesting strong binding affinities for target enzymes involved in cancer metabolism .
特性
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c26-20(25-16-3-4-17(25)14-18(13-16)24-8-7-21-22-24)15-1-5-19(6-2-15)30(27,28)23-9-11-29-12-10-23/h1-2,5-8,16-18H,3-4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQQEICFTPGACA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)N5C=CN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。